(S)-tert-Butyl (1-methyl-3-oxocyclopentyl)carbamate
CAS No.:
Cat. No.: VC13760076
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl N-[(1S)-1-methyl-3-oxocyclopentyl]carbamate |
| Standard InChI | InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14)/t11-/m0/s1 |
| Standard InChI Key | OZNDNCZRIIVTBA-NSHDSACASA-N |
| Isomeric SMILES | C[C@@]1(CCC(=O)C1)NC(=O)OC(C)(C)C |
| SMILES | CC1(CCC(=O)C1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1(CCC(=O)C1)NC(=O)OC(C)(C)C |
Introduction
(S)-tert-Butyl (1-methyl-3-oxocyclopentyl)carbamate is a specialized organic compound belonging to the carbamate family, which are derivatives of carbamic acid. It is notable for its applications in synthetic chemistry, particularly in the synthesis of chiral compounds. The compound has a CAS Number of 1638744-43-0 and is recognized for its utility in asymmetric synthesis and as an intermediate in various chemical reactions .
Synthesis Methods
The synthesis of (S)-tert-Butyl (1-methyl-3-oxocyclopentyl)carbamate typically involves an asymmetric Mannich reaction or the reaction of tert-butyl carbamate with a suitable cyclopentanone. This method allows for the introduction of chirality into the product, making it valuable in the preparation of chiral amino carbonyl compounds.
| Synthesis Method | Description | Advantages |
|---|---|---|
| Asymmetric Mannich Reaction | Involves the reaction of tert-butyl carbamate with a cyclopentanone derivative under asymmetric conditions. | Allows for high stereoselectivity and introduction of chirality. |
| Reaction with Cyclopentanone | Direct reaction between tert-butyl carbamate and a cyclopentanone derivative. | Offers a straightforward approach to introducing the carbamate group. |
Applications in Chemistry
(S)-tert-Butyl (1-methyl-3-oxocyclopentyl)carbamate participates in several important chemical reactions, serving as an intermediate in various synthetic pathways, including those leading to biologically active compounds. The choice of reaction conditions significantly influences product distribution and yield.
Safety and Handling
Safety data classify this compound under GHS07, indicating potential hazards such as irritations upon contact. It is expected to undergo hydrolysis under acidic or basic conditions, releasing tert-butyl alcohol and forming corresponding acids.
Research Findings and Applications
The compound's reactivity allows it to serve as a nucleophile in various organic reactions, facilitating the formation of new carbon-nitrogen bonds through nucleophilic attack on electrophilic centers. This is particularly useful in asymmetric synthesis, where it helps achieve high stereoselectivity.
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